Ruthenium(3+) trifluoride
Description
Contemporary Significance of Ruthenium(3+) Trifluoride in Inorganic Chemistry
This compound (RuF₃), a dark brown crystalline solid, holds a significant position in modern inorganic chemistry. shef.ac.uk As a trivalent ruthenium halide, it serves as a crucial precursor in the synthesis of other ruthenium compounds and materials. Its water-insoluble nature makes it particularly useful in oxygen-sensitive applications, such as metal production. americanelements.com The chemistry of ruthenium is notable for its ability to exist in multiple stable oxidation states, with the +3 state being a common and important one. wikipedia.org This property allows for a diverse range of chemical transformations and the formation of a wide array of coordination complexes. The study of ruthenium compounds, including RuF₃, is driven by their potential applications in catalysis, materials science, and medicine. acs.orgrsc.orgnih.gov
The broader field of fluoride (B91410) chemistry is also experiencing a surge of interest due to the unique properties that fluorine imparts to molecules. Fluoride compounds are integral to various technologies, including oil refining, chemical etching, and the synthesis of pharmaceuticals. americanelements.com Consequently, the study of metal fluorides like this compound contributes to the fundamental understanding of structure, bonding, and reactivity in inorganic systems.
Historical Development of Ruthenium Fluoride Chemistry with Emphasis on Trivalent Species
The discovery of ruthenium itself dates back to 1844 by Karl Karlovich Klaus. chemistrytalk.org The exploration of its compounds, including its halides, followed. The development of ruthenium chemistry was initially slower compared to other platinum group metals due to its rarity and the complexity of its chemical behavior. rsc.org For many years, chemical suppliers even offered ruthenium trichloride (B1173362) on loan to researchers to encourage the discovery of new applications. rsc.org
The investigation into ruthenium fluorides has led to the characterization of several oxidation states, with the highest being the hexafluoride (RuF₆). wikipedia.org The pentafluoride (RuF₅) and tetrafluoride (RuF₄) are also known. wikipedia.org this compound represents a key member of this family, showcasing the stable trivalent state of ruthenium. The synthesis and characterization of these fluorides have been essential in building a comprehensive understanding of ruthenium's coordination chemistry and its interactions with highly electronegative elements like fluorine. The study of trivalent ruthenium species, in particular, has been foundational for the development of various ruthenium-based catalysts and complexes.
Scope and Academic Research Objectives
The primary academic research objectives concerning this compound and related trivalent ruthenium compounds encompass several key areas:
Synthesis and Structural Characterization: A fundamental goal is the development of reliable and efficient synthetic routes to obtain pure this compound. shef.ac.uk Detailed structural elucidation, often employing X-ray crystallography, is crucial to understand the solid-state structure and the coordination environment of the ruthenium ion. shef.ac.uk
Reactivity and Precursor Chemistry: Researchers are actively exploring the reactivity of RuF₃ as a starting material for the synthesis of new ruthenium-containing molecules and materials. This includes its use in preparing organometallic complexes, coordination polymers, and advanced materials with specific electronic or magnetic properties. americanelements.com
Catalysis: A major driver of ruthenium chemistry research is the development of novel catalysts. While much of the focus has been on ruthenium complexes in other oxidation states, the fundamental properties of trivalent ruthenium compounds like RuF₃ provide insights that can inform the design of new catalytic systems for a wide range of organic transformations. acs.orgfrontiersin.org
Materials Science: The properties of this compound, such as its thermal stability and magnetic characteristics, make it a compound of interest for materials science applications. Research aims to explore its potential use in electronic devices, magnetic materials, and as a component in alloys. americanelements.com
Properties of this compound
| Property | Value |
| Chemical Formula | F₃Ru nih.gov |
| Molecular Weight | 158.065 g/mol americanelements.com |
| Appearance | Dark Brown Crystalline Solid shef.ac.ukamericanelements.com |
| Density | 5.36 g/cm³ americanelements.com |
| Melting Point | >650°C (decomposes) shef.ac.uk |
| Solubility | Insoluble in water americanelements.com |
| Oxidation State of Ruthenium | +3 shef.ac.uk |
Structure
2D Structure
Properties
IUPAC Name |
trifluororuthenium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3FH.Ru/h3*1H;/q;;;+3/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQNNUGOBNRKKW-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Ru](F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F3Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475784 | |
| Record name | Ruthenium(3+) trifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51021-05-7 | |
| Record name | Ruthenium(3+) trifluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50475784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comprehensive Structural Elucidation of Ruthenium 3+ Trifluoride and Analogous Ruthenium Iii Fluoro Compounds
Advanced Crystallographic Analysis
Crystallography serves as the cornerstone for determining the solid-state structure of ruthenium fluoro-compounds. Through the diffraction of X-rays and neutrons, it is possible to map the electron density and atomic nuclei positions, respectively, providing a detailed architectural blueprint of the material.
Single crystal X-ray diffraction (SC-XRD) stands as the preeminent technique for unambiguously determining the molecular structure of crystalline solids. By analyzing the diffraction pattern of a single, well-ordered crystal, a complete three-dimensional model of the atomic arrangement can be constructed. This method has been successfully applied to various Ruthenium(III) fluoro-complexes, providing crucial data on their molecular geometry and crystal packing. researchgate.netnih.gov For instance, the structures of ruthenium(III) cis- and trans-trifluoroacetylacetonate were determined using SC-XRD, revealing the precise coordination of the metal center. researchgate.net
For Ruthenium(3+) trifluoride (RuF₃), early studies reported a structure with the space group R-3c (No. 167). wikipedia.org However, a more recent redetermination of the structure found it to possess a monoclinic unit cell with the space group P2₁/n. This highlights the importance of re-evaluating structures as analytical techniques improve. The crystallographic data for various ruthenium fluoro-compounds, determined by single-crystal X-ray diffraction, are summarized below.
| Compound | Formula | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z | Ref. |
|---|---|---|---|---|---|---|---|---|---|
| Ruthenium(III) trifluoride | RuF₃ | P2₁/n | 5.4969(6) | 9.946(1) | 12.531(2) | 99.98(1) | 674.7(2) | 8 | |
| cis-Ruthenium(III) trifluoroacetylacetonate | cis-C₁₅H₁₂F₉O₆Ru | P2₁/n | 8.6562(3) | 12.6941(3) | 17.8776(5) | 93.129(1) | 1961.51(10) | 4 | |
| trans-Ruthenium(III) trifluoroacetylacetonate | trans-C₁₅H₁₂F₉O₆Ru | Pcab | 13.4060(3) | 14.5946(3) | 20.1316(4) | 90 | 3938.85(14) | 8 | |
| [OC-6-13][RuF₂(CO)₂(PPh₃)₂]·CD₂Cl₂ | C₃₇H₃₀F₂O₂P₂Ru·CD₂Cl₂ | C2/c | 17.075(4) | 10.714(3) | 19.952(5) | 102.9(1) | 3558(2) | 4 |
In the framework of RuF₃, the fluorine atoms act as bridges between adjacent ruthenium centers. The key structural parameters for RuF₃ and related fluoro-complexes are detailed in the table below. For comparison, data for related ruthenium fluorides like RuF₄ and RuF₅ are also included, showing a remarkable similarity in the fluorine-bridge bonding across these compounds.
| Compound / Complex Ion | Bond / Angle | Distance (Å) / Angle (°) | Ref. |
|---|---|---|---|
| Ruthenium(III) trifluoride (RuF₃) | Ru-F (bridging) | 1.982(6) | |
| Ruthenium(III) trifluoride (RuF₃) | Ru-F-Ru | 136(1) | |
| [Ru₂(μ-F)₃(PEt₃)₆]⁺ | Ru-F (bridging) | 2.132(2) - 2.170(2) | researchgate.net |
| [Ru₂(μ-F)₃(PEt₃)₆]⁺ | Ru-F-Ru | 91.72(7) - 93.02(7) | researchgate.net |
| cis-Ru(tfac)₃ | Ru-O | 1.99 - 2.03 | |
| trans-Ru(tfac)₃ | Ru-O | 1.99 - 2.02 | |
| [OC-6-13][RuF₂(CO)₂(PPh₃)₂] | Ru-F (terminal) | 2.011(4) |
While single-crystal X-ray diffraction provides the most detailed structural data, obtaining suitable single crystals can be challenging. Powder X-ray diffraction (PXRD) is a powerful and more broadly applicable technique that uses a polycrystalline sample. It is indispensable for confirming the phase purity of a bulk sample, ensuring that the material is a single, homogeneous substance without crystalline impurities. ncl.ac.uk
The structural integrity of RuF₃ has been confirmed using X-ray powder data on samples prepared by the pyrohydrolysis of SF₃RuF₆. osti.gov The method involves comparing the experimentally measured diffraction pattern with a pattern simulated from the known single-crystal structure. A close match between the two patterns confirms the phase purity of the bulk sample. ncl.ac.uk This is particularly important as early studies noted variations in the unit cell parameters of RuF₃, likely due to differing synthetic methods and potential impurities.
Furthermore, PXRD is not limited to just confirming known structures. When single crystals are not available, it can be used for ab initio structure determination. The structure of the related compound Ruthenium tetrafluoride (RuF₄), for example, was determined from a combination of high-resolution synchrotron X-ray and neutron powder diffraction data. osti.gov
Neutron diffraction serves as a powerful complementary technique to X-ray diffraction. While X-rays are scattered by an atom's electron cloud, neutrons are scattered by the atomic nucleus. This fundamental difference provides several advantages. Notably, neutron scattering is highly sensitive to the positions of light elements, such as fluorine, whose X-ray scattering can be masked by the presence of heavy elements like ruthenium.
This capability was crucial in the structural determination of RuF₄, where neutron powder diffraction data were used for the final, precise refinement of the crystal structure, including the positions of the fluorine atoms. osti.gov The use of both X-ray and neutron diffraction provides a more complete and accurate structural model than either technique could alone. Polarised neutron diffraction has also been used in conjunction with X-ray diffraction to study the detailed electronic structure and spin delocalization in a Ruthenium(III) acetylacetonato complex, showcasing the advanced insights achievable with this complementary approach. rsc.org
Unit Cell Parameter Determination and Space Group Analysis
Powder X-ray Diffraction for Phase Purity and Structural Information
State-of-the-Art Spectroscopic Characterization
Spectroscopic techniques probe the energy levels within molecules and are used to confirm the identity, structure, and bonding of new compounds. For ruthenium fluoro-compounds, vibrational (Infrared) and nuclear magnetic resonance (NMR) spectroscopy are particularly informative.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. Specific functional groups and structural motifs have characteristic absorption frequencies. For instance, a series of ruthenium bifluoride complexes exhibit characteristic vibrations for the bifluoride (FHF⁻) ligand at approximately 2300 cm⁻¹ and 2430 cm⁻¹. researchgate.netrsc.org In a ruthenium fluoroacyl complex, distinct IR bands were assigned to the terminal carbonyl (CO) ligands (2053 and 1972 cm⁻¹) and the metal-bound fluoroacyl group (1651 cm⁻¹).
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of specific atomic nuclei, such as ¹⁹F and ³¹P. The chemical shift (δ) and coupling constants (J) are highly sensitive to the electronic environment and the proximity of other NMR-active nuclei. This makes NMR an excellent tool for characterizing ruthenium fluoro-complexes, many of which contain phosphine (B1218219) ligands. For example, the synthesis of a monofluorinated ruthenium complex was confirmed by ¹⁹F NMR, which showed a doublet at δ 0.1 (JₚF = 30 Hz), indicating a single fluorine atom bound to the metal and coupled to phosphorus atoms. In another thermally unstable adduct, a Ru-F resonance was observed at a very low frequency of δ -302.3.
| Compound Type / Complex | Technique | Observed Feature | Frequency (cm⁻¹) / Chemical Shift δ (ppm) | Ref. |
|---|---|---|---|---|
| Ruthenium bifluoride complexes | IR | ν(FHF) | ~2300 and ~2430 | researchgate.netrsc.org |
| [RuF(COF)(CO)(PPh₃)₂] (1a) | IR | ν(CO) terminal | 2053 and 1972 | |
| [RuF(COF)(CO)(PPh₃)₂] (1a) | IR | ν(CO) fluoroacyl | 1651 | |
| [RuF(COF)(CO)(PPh₃)₂] (1a) | ¹⁹F NMR | Metal-bound fluorine | 0.1 (d, ²JPF = 30 Hz) | |
| [RuF(CO)₂(PPh₃)₂]⁺[BF₄]⁻ adduct (5) | ¹⁹F NMR | Ru-F | -302.3 (tq, ¹JFF = 88 Hz, ²JPF = 10 Hz) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the local structure and chemical environment of atoms within a molecule or solid. For ruthenium fluorides, particularly the paramagnetic Ru(III) species, specific NMR techniques are invaluable for structural characterization.
¹⁹F NMR for Elucidating Fluoride (B91410) Environments in Metal Complexes
¹⁹F NMR is an exceptionally sensitive technique for studying fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. alfa-chemistry.comchemrxiv.org The chemical shift of a fluorine nucleus is highly responsive to its local electronic environment, making it an excellent probe for identifying the nature of metal-fluoride bonds and distinguishing between different fluoride sites in a complex. alfa-chemistry.comnih.gov
In metal-fluoride complexes, the ¹⁹F chemical shift is influenced by several factors, including the oxidation state of the metal, the coordination number, and the nature of other surrounding ligands. nih.govwhiterose.ac.uk Electron-withdrawing groups tend to deshield the fluorine nucleus, causing a downfield shift, while electron-donating groups cause an upfield shift. alfa-chemistry.com For instance, in transition metal fluoride complexes, the ¹⁹F resonance can be significantly deshielded by the presence of a halogen bond. nih.gov
Computational methods, often using Density Functional Theory (DFT), are frequently employed alongside experimental data to accurately predict ¹⁹F NMR chemical shifts. nih.govresearchgate.net This combined approach helps to assign complex spectra and understand the factors influencing the fluoride environment, such as solvation effects, which can be significant but are often not captured by simple implicit solvent models. nih.govresearchgate.net For ruthenium specifically, ¹⁹F NMR has been used to monitor the speciation of its complexes in various mixtures. whiterose.ac.ukcore.ac.uk
Below is a representative table illustrating the typical chemical shift ranges for fluorine in different chemical environments.
Table 1: Representative ¹⁹F NMR Chemical Shift Ranges
| Type of Compound/Functional Group | Chemical Shift Range (ppm) relative to CFCl₃ |
|---|---|
| Covalent Fluorides (e.g., -CF₃) | +40 to +80 |
| Ionic Fluorides | Varies widely with cation and environment |
| Acyl Fluorides (-F-C=O) | -70 to -20 |
| Aryl Fluorides (-ArF) | +80 to +170 |
Data sourced from representative values in chemical literature. ucsb.edu
Solid-State NMR for Crystal Structure Refinement Assistance
Solid-state NMR (SSNMR) spectroscopy is a crucial tool for characterizing the structure of crystalline materials, including inorganic fluorides. acs.orgnih.gov It provides site-specific information about the local environment of nuclei, which is complementary to the long-range order information provided by diffraction techniques like X-ray diffraction (XRD). nih.govresearchgate.net This synergy is the foundation of "NMR crystallography," where SSNMR data is used to refine or validate crystal structures determined by other methods. nih.govresearchgate.net
In paramagnetic compounds like this compound, the unpaired electrons of the Ru³⁺ ion introduce additional complexities. These paramagnetic centers can cause large shifts and significant line broadening, making spectra challenging to acquire and interpret. cam.ac.uknih.gov However, these paramagnetic effects also provide valuable structural information, as the magnitude of the effect is related to the distance between the nucleus and the paramagnetic center. nih.gov Advanced SSNMR techniques, often performed at ultra-fast MAS rates, are being developed to overcome these challenges and successfully probe the structure of paramagnetic solids. cam.ac.uk
Theoretical calculations using periodic structure models are essential for interpreting SSNMR spectra of crystalline solids. acs.org By comparing experimentally measured chemical shifts with those calculated for a proposed crystal structure, researchers can refine atomic positions and validate the structural model with high accuracy. acs.orgresearchgate.net
Advanced NMR Techniques for Site-Mixing Analysis in Ruthenium Alloys
While direct studies on site-mixing in this compound are not abundant, the principles from advanced NMR studies on ruthenium alloys can be applied analogously. In metallic alloys and complex inorganic solids, it is common for different atoms (or ions) to occupy similar crystallographic sites, a phenomenon known as site-mixing or occupational disorder. NMR is well-suited to probe such local disorder.
Advanced NMR techniques can provide detailed structural and dynamic information. nptel.ac.inscience.gov For example, two-dimensional (2D) NMR experiments can reveal through-space or through-bond connectivities between different nuclei, helping to map out the local atomic arrangement. In ruthenium-containing systems, such as bimetallic nanoparticle catalysts, ¹³C NMR has been used to identify distinct populations of adsorbed molecules on pure platinum sites versus platinum-ruthenium islands, providing insight into the electronic effects of alloying. acs.org
For a compound like RuF₃, which may exhibit structural complexities or defects, analogous techniques could be employed. For instance, if there were variations in the Ru-F distances or coordination environments, this would lead to a distribution of ¹⁹F chemical shifts. Advanced techniques could help to deconstruct this distribution and correlate it with specific structural motifs. Furthermore, techniques that measure nuclear relaxation times (T₁ and T₂) are sensitive to local dynamics and paramagnetic effects, which could be used to probe the electronic structure and magnetic interactions within the solid. nih.govnptel.ac.in
X-ray Emission Spectroscopy (XES)
X-ray Emission Spectroscopy (XES) is an element-specific technique that probes the occupied electronic states of a material. It provides critical information on oxidation state, spin state, and the nature of metal-ligand bonding. acs.orgnih.gov
Ruthenium 4d-to-2p XES for Probing Metal-Ligand Bonding and Oxidation States
Ruthenium 4d-to-2p XES, also known as Lβ₂,₁₅ emission, is a powerful probe of the electronic structure of ruthenium complexes. acs.orgacs.org This technique involves exciting a core electron from the 2p orbital and detecting the X-ray fluorescence that occurs when an electron from a higher energy level—specifically the valence orbitals with 4d and ligand np character—fills the core hole. nih.govresearchgate.net Because the transitions are dipole-allowed, the resulting emission lines are intense. acs.orgnih.gov
A key advantage of this technique is its ability to simultaneously probe both the filled metal 4d orbitals and the filled ligand np orbitals. acs.orgnih.gov This provides direct insight into the metal-ligand covalency. The spectra of Ru(III) complexes are distinct from Ru(II) complexes, making the technique a sensitive probe of the metal's oxidation state. acs.orgacs.org For symmetric octahedral species, the spectra typically show a main feature characteristic of the metal's oxidation state (from filled t₂g orbitals) and lower-energy features that are sensitive to the identity of the ligands. acs.orgnih.gov
Systematic studies on Ru²⁺ and Ru³⁺ complexes have demonstrated a clear correlation between the spectral features and the coordination environment, site symmetry, and ligand donor/acceptor properties. acs.orgnih.gov By correlating experimental spectra with Density Functional Theory (DFT) calculations, detailed assignments of the spectral features can be made, offering a comprehensive picture of the metal-ligand bonding. acs.orgnih.govresearchgate.net
Table 2: Key Features in Ruthenium 4d-to-2p XES Spectra
| Spectral Feature | Approximate Energy (eV) | Origin and Interpretation |
|---|---|---|
| Main Emission Peak | ~2837 eV | Primarily from filled metal t₂g-like orbitals. Position is sensitive to the Ru oxidation state. acs.orgnih.gov |
| Low-Energy Features | ~2833 eV | Originate from ligand-based orbitals mixed with metal orbitals. Sensitive to ligand identity and metal-ligand covalency. acs.orgnih.gov |
Note: Energies are approximate and vary with the specific chemical environment.
Resonant Inelastic X-ray Scattering (RIXS) for Valence Electronic Excitations
Resonant Inelastic X-ray Scattering (RIXS) is a photon-in/photon-out spectroscopic technique that provides detailed information about the low-energy electronic excitations in materials, such as d-d excitations, charge-transfer excitations, and magnetic excitations (magnons). jst.go.jpazooptics.comosti.gov The technique is a two-step process where an incident X-ray photon, tuned to a specific absorption edge (like the Ru L₃-edge), excites a core electron to an unoccupied state. rsc.orgrsc.org The system then relaxes by emitting a photon as a valence electron fills the core hole. rsc.orgrsc.org The energy difference between the incident and emitted photons corresponds to the energy of a valence electronic excitation. rsc.org
For 4d transition metal compounds like ruthenium trifluoride, Ru L-edge RIXS is particularly powerful. azooptics.comrsc.org Unlike non-resonant XES, the energy resolution of RIXS is not limited by the short lifetime of the core-hole, allowing for the study of fine electronic features. rsc.org It can uniquely identify metal-centered (d-d) and charge-transfer states, and allows for the extraction of key electronic structure parameters like the ligand-field splitting energy. rsc.orgrsc.orgresearchgate.net
Recent advancements in high-resolution RIXS instrumentation have enabled the study of these excitations in a wide range of ruthenium compounds, from molecular complexes to solid-state quantum magnets. jst.go.jprsc.org These experiments, often combined with theoretical calculations, provide crucial information on the interaction strengths among the 4d electrons, the influence of spin-orbit coupling, and the nature of metal-ligand interactions that govern the material's properties. jst.go.jprsc.orgacs.org
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. While specific, dedicated XPS studies on this compound (RuF₃) are not extensively detailed in the reviewed literature, the expected spectral features can be inferred from analyses of other ruthenium compounds and metal fluorides.
The analysis of ruthenium by XPS is often complicated by the significant overlap between the Ru 3d and C 1s core level regions. thermofisher.comthermofisher.com The Ru 3d spectrum consists of a doublet, Ru 3d₅/₂ and Ru 3d₃/₂, with a spin-orbit splitting of approximately 4.2 eV. thermofisher.comthermofisher.com For metallic ruthenium (Ru⁰), the Ru 3d₅/₂ peak is typically observed at a binding energy of about 280.2 eV. thermofisher.com In oxidized states, this value shifts to higher binding energies. For instance, in RuO₂, the Ru 3d₅/₂ peak is found at approximately 280.7 eV. thermofisher.comresearchgate.net For Ru(III) chloride (RuCl₃), a Ru 3d₅/₂ binding energy in the range of 281-282 eV has been reported for related species. pjoes.com
For this compound, the high electronegativity of fluorine would be expected to shift the Ru 3d binding energies to higher values compared to the corresponding chloride or oxide. Therefore, a binding energy for the Ru 3d₅/₂ peak would be anticipated to be above 281 eV. The F 1s spectrum is expected to show a primary peak characteristic of a metal fluoride.
It is crucial to accurately calibrate the binding energy scale, often by referencing the adventitious carbon C 1s peak to 284.8 eV. thermofisher.com However, the overlap with the Ru 3d₃/₂ peak requires careful deconvolution of the spectra to accurately determine the chemical states of both carbon and ruthenium. thermofisher.com Analysis of the less intense but interference-free Ru 3p region (with Ru 3p₃/₂ at ~462 eV) can also be used to corroborate the oxidation state of ruthenium. mdpi.com
Table 1: Representative XPS Binding Energies for Ruthenium Species
| Compound/Species | Core Level | Binding Energy (eV) |
|---|---|---|
| Ruthenium Metal (Ru⁰) | Ru 3d₅/₂ | ~280.2 |
| Ruthenium Dioxide (RuO₂) | Ru 3d₅/₂ | ~280.7 |
| Ruthenium(III) Chloride (RuCl₃) | Ru 3d₅/₂ | ~281-282 |
| Ruthenium(III) Oxide (hydrated) | Ru 3d₅/₂ | ~282.0 |
| Ruthenocenyl groups | Ru 3p₃/₂ | ~462.4 |
Note: Binding energies are approximate and can vary based on instrument calibration and sample conditions. Data compiled from multiple sources. thermofisher.compjoes.commdpi.com
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides critical insights into the molecular structure and bonding within a compound by probing its vibrational modes.
Identification of Functional Groups and Molecular Vibrations
For this compound, the primary vibrational modes of interest are the Ruthenium-Fluorine (Ru-F) stretching and bending vibrations. In related ruthenium fluoride complexes, such as those containing the [RuF₆]³⁻ anion, Ru-F stretching modes are typically observed in the infrared and Raman spectra. The exact frequencies of these modes are sensitive to the coordination environment and crystal structure. For instance, in studies of chloryl hexafluororuthenate(V), vibrational spectroscopy was essential for its identification. In other metal trifluorides with a VF₃-type structure (as RuF₃ has), the lattice vibrations are complex, but characteristic metal-fluorine stretching and bending modes dominate the low-frequency region of the spectrum (typically below 700 cm⁻¹). For ruthenium ammine complexes, Ru-N stretching vibrations have been identified between 424-485 cm⁻¹ for Ru(III) species. cdnsciencepub.com In bifluoride complexes of ruthenium, characteristic vibrations for the bifluoride ligand are seen around 2300 cm⁻¹ and 2430 cm⁻¹ in the IR spectrum.
Table 2: Typical Vibrational Frequencies for Ruthenium Complexes
| Complex Type | Vibrational Mode | Frequency Range (cm⁻¹) | Technique |
|---|---|---|---|
| Ruthenium Ammine [Ru(III)-(NH₃)] | ν(Ru-N) | 424 - 485 | IR |
| Ruthenium Bifluoride [Ru-FHF] | ν(FHF) | ~2300, ~2430 | IR |
Note: Data from analogous ruthenium compounds to infer potential regions for Ru-F modes. cdnsciencepub.com
Magnetic Excitations in Related Ruthenium(III) Compounds
Raman spectroscopy is a powerful tool for probing not only phonons (lattice vibrations) but also magnetic excitations, such as magnons. In materials with strong spin-orbit coupling, such as ruthenium compounds, these magnetic phenomena can be particularly rich.
A relevant analogue for understanding potential magnetic excitations in RuF₃ is α-Ruthenium(III) chloride (α-RuCl₃), a honeycomb lattice antiferromagnet. hzdr.deresearchgate.net In α-RuCl₃, extensive Raman and terahertz spectroscopy studies have revealed a broad magnetic continuum, which is a hallmark of fractionalized excitations (Majorana fermions) expected in a Kitaev quantum spin liquid. aip.orgarxiv.org Below the magnetic ordering temperature (Tₙ), well-defined magnon modes are observed. arxiv.org For example, in the low-field zigzag ordered phase of α-RuCl₃, two antiferromagnetic resonance (AFMR) modes are detected with zero-field frequencies of approximately 0.62 and 0.8 THz. hzdr.de These modes soften as an external magnetic field is applied, indicating a transition to a field-induced disordered phase. hzdr.de This scattering continuum, originating from Kitaev magnetic interactions, has been observed to persist up to room temperature. researchgate.net Given that RuF₃ also contains Ru(III) (a d⁵ ion) and has a crystal structure with interacting magnetic centers, it is plausible that similar magnetic excitations could be observed using Raman spectroscopy, although specific studies on RuF₃ are not available in the reviewed literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis
UV-Vis spectroscopy probes the electronic transitions between molecular orbitals. For transition metal complexes, the key transitions are typically d-d transitions and charge-transfer bands. Ruthenium(III) has a low-spin d⁵ electronic configuration in an octahedral environment.
The electronic spectra of Ru(III) complexes typically exhibit several absorption bands. These include spin-forbidden d-d transitions, which are generally weak, and more intense ligand-to-metal charge transfer (LMCT) bands. researchgate.netrsc.org In the case of RuF₃, with fluoride as the ligand, the high electronegativity of fluorine means that the ligand orbitals are low in energy. Consequently, the LMCT bands (F⁻ → Ru³⁺) are expected to occur at relatively high energies, likely in the UV region.
In various Ru(III) complexes with different ligands, characteristic absorption bands are observed across the visible and near-infrared regions. For example, studies on Ru(III)-terpyridine complexes show absorption bands that are assigned to metal-to-ligand charge transfer (MLCT) and intra-ligand transitions. researchgate.net While these are different from the expected LMCT in RuF₃, they illustrate the typical energy ranges for electronic transitions in Ru(III) systems. The precise energies of the d-d transitions in RuF₃ would be determined by the ligand field splitting parameter (10Dq) for the fluoride ligand, which is known to be a weak-field ligand.
Table 3: Illustrative Electronic Transitions in Ruthenium(III) Complexes
| Complex Type | Transition Type | Approximate Wavelength (nm) |
|---|---|---|
| Ru(III) Porphyrins | Soret Bands | 360 - 415 |
| Ru(III) Porphyrins | Q-Band | 500 - 550 |
| Ru(III) Schiff Base Complexes | Intra-ligand (π-π*) | 305 - 496 |
| Ru(III) Schiff Base Complexes | Ligand-to-Metal Charge Transfer (LMCT) | 500 - 900 |
Note: Data from various Ru(III) complexes to provide context for potential absorption regions. researchgate.netcdnsciencepub.com
Electron Paramagnetic Resonance (EPR) Spectroscopy for Ruthenium(III) Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons. Ruthenium(III), being a low-spin d⁵ ion (with one unpaired electron, S=1/2), is EPR active. growingscience.comresearchgate.net The EPR spectra of Ru(III) complexes are highly sensitive to the symmetry of the coordination environment. scite.ai
Due to the large spin-orbit coupling constant for ruthenium, solid-state EPR spectra are typically recorded at very low temperatures (liquid nitrogen or helium). The spectra often exhibit significant anisotropy, meaning the g-value depends on the orientation of the molecule with respect to the magnetic field. For low-spin d⁵ complexes in environments with lower than cubic symmetry, three different g-values (gₓ, gᵧ, g₂) are expected, leading to a "rhombic" spectrum. scite.ai In cases of axial symmetry, two g-values (g⊥ and g∥) are observed. cdnsciencepub.comgrowingscience.com
Studies on various Ru(III) complexes have reported a wide range of g-values. For example, some Ru(III) porphyrin complexes show axial spectra with g⊥ ≈ 2.3 and g∥ ≈ 1.98. cdnsciencepub.com Rhombic spectra have been observed for other complexes with g-values such as g₁ = 2.69, g₂ = 2.42, and g₃ = 1.72. scite.ai These values provide a diagnostic tool for the electronic structure and coordination geometry of the Ru(III) center. For RuF₃, a complex, anisotropic EPR spectrum would be expected at low temperatures, characteristic of a low-spin d⁵ system.
Table 4: Representative EPR g-Values for Low-Spin Ruthenium(III) Complexes
| Complex Type/Symmetry | g₁ (or g⊥) | g₂ | g₃ (or g∥) |
|---|---|---|---|
| Ru(III) Porphyrin (Axial) | ~2.3 | ~1.98 | |
| Ru(III) Schiff Base (Axial) | 2.52 | 2.36 | |
| Ru(III)-bqdi (Rhombic) | 2.69 | 2.42 | 1.72 |
| [RuCl₂(AsPh₃)L] (Rhombic) | 2.49 | 2.38 | 2.01 |
Note: bqdi = benzoquinone diimine; L = Schiff base. Data compiled from multiple sources. cdnsciencepub.comgrowingscience.comscite.ai
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For volatile or thermally unstable compounds like many metal fluorides, "soft" ionization techniques are often required to observe the molecular ion without significant fragmentation.
Liquid Injection Field Desorption/Ionization (LIFDI) is a particularly gentle method suitable for air- and moisture-sensitive compounds. uni-heidelberg.de Studies using LIFDI-MS on various transition metal fluoride complexes, including those of ruthenium, have shown that this technique is effective. whiterose.ac.uk For ruthenium fluoride complexes, the molecular ion is often detected, although sometimes the base peak corresponds to a loss of a neutral molecule like hydrogen fluoride (HF). whiterose.ac.uk
In a study involving the fluorination of ruthenium metal, the product RuF₅ was analyzed by mass spectrometry, and a clear fragmentation pattern corresponding to the sequential loss of fluorine atoms from the molecular ion was observed. tandfonline.com While this was for RuF₅, a similar fragmentation pathway could be anticipated for RuF₃ under suitable MS conditions, likely involving the detection of the molecular ion [RuF₃]⁺ and fragment ions such as [RuF₂]⁺ and [RuF]⁺. Electron ionization (EI) would likely lead to extensive fragmentation. researchgate.net The characteristic isotopic pattern of ruthenium (which has seven stable isotopes) would be a key feature in identifying ruthenium-containing fragments in the mass spectrum. shef.ac.uk
Microscopic and Scattering Techniques
The morphological and structural characterization of this compound and related fluoro-compounds at the micro- and nanoscale relies on advanced analytical techniques. Electron microscopy and X-ray scattering methods are pivotal in elucidating particle size, shape, and the degree of crystallinity, which are crucial parameters influencing the material's properties and applications.
Electron Microscopy (SEM, TEM) for Nanoscale Morphology and Particle Size
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the surface topography and internal structure of materials at high resolution. nanoparticleanalyzer.com While specific SEM and TEM studies focusing exclusively on this compound are not extensively documented in publicly available literature, the analysis of analogous Ruthenium(III) compounds and other ruthenium-based nanoparticles provides significant insights into the expected morphological characteristics.
SEM analysis of a dinuclear Ruthenium(III) complex containing guanine, for instance, revealed the formation of well-defined crystallized parallelepipeds. semanticscholar.org This indicates that Ruthenium(III) complexes can form highly ordered microcrystalline structures. In another study on a Ruthenium(III) PEDOT:PSS complex, SEM and TEM analyses were used to observe the surface morphology and structure of the composite film. mdpi.com
TEM, with its higher resolution, is particularly suited for determining the size and shape of nanoparticles. rsc.org For example, studies on Ruthenium(0) nanoparticles have utilized TEM to identify particle sizes ranging from 10 to 20 nm. koreascience.kr Similarly, TEM analysis of Ruthenium(0) nanoparticles intercalated in montmorillonite (B579905) showed an average particle size of 1.8 nm. mdpi.com Electron tomography, an advanced TEM technique, has been employed to quantify the distribution and size of ruthenium particles within carbon nanotubes, revealing particle sizes of 2-4 nm on the interior and 1-3 nm on the exterior surface. researchgate.net Although these examples feature a different oxidation state of ruthenium, they underscore the capability of electron microscopy to resolve nanoscale features.
The morphology of related Ruthenium(III) halides has also been investigated. For instance, α-Ruthenium(III) chloride (α-RuCl₃) has been characterized as forming nanosheets and platelets.
Table 1: Electron Microscopy Data for Ruthenium-Containing Compounds
| Compound/Material | Technique | Observed Morphology/Particle Size | Source(s) |
|---|---|---|---|
| Dinuclear Ruthenium(III)-guanine complex | SEM | Crystallized parallelepipeds | semanticscholar.org |
| Ruthenium(0) nanoparticles | TEM | 10-20 nm | koreascience.kr |
| Ruthenium(0) nanoparticles in montmorillonite | TEM | Average size of 1.8 nm | mdpi.com |
| Ruthenium particles in carbon nanotubes | Electron Tomography | 1-4 nm | researchgate.net |
| Ruthenium(III) PEDOT:PSS complex | TEM, SAED | Amorphous structure | mdpi.com |
This table presents data from analogous ruthenium compounds to illustrate the application of electron microscopy techniques, due to the limited specific data for this compound.
Small-Angle and Wide-Angle X-ray Scattering (SAXS/WAXS) for Microstructure and Crystallinity
Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are essential non-destructive techniques for analyzing the nanoscale structure and crystalline nature of materials. anton-paar.com SAXS provides information on particle size, shape, and distribution in the approximate range of 1 to 100 nm, while WAXS probes the atomic-level structure, yielding information on crystallinity and phase composition. anton-paar.comnih.gov
While specific SAXS/WAXS data for this compound is scarce, the techniques have been applied to various analogous systems. For instance, SAXS has been used to study the solution structure of Ruthenium(II) complexes with polyoxometalates, determining parameters like the radius of gyration. researchgate.net The characterization of Ruthenium(III)-containing nanoformulations has also involved SAXS and WAXS measurements to understand their structure. nih.gov
WAXS is particularly effective in determining the degree of crystallinity. ioffe.ru In metal halide perovskite nanoparticles, for example, high-energy microbeam WAXS has been used to determine that nanoparticles within nanoporous alumina (B75360) have a distinct anisotropic shape with average dimensions of 26 nm by 13 nm. aip.org This demonstrates the power of WAXS in revealing not just crystallinity but also shape anisotropy at the nanoscale. The analysis of fluorinated mesogens by temperature-dependent SAXS and WAXS has shown transitions between different crystalline phases, highlighting the techniques' utility in studying structural changes under varying conditions. nih.gov The crystallinity of polyvinylidene fluoride films has been quantified by comparing the area of crystalline peaks to the amorphous halo in WAXS patterns. ioffe.ru
For this compound, which is known to be a crystalline solid with a specific space group (R3c), WAXS would be expected to produce sharp diffraction peaks corresponding to its crystal lattice. wikipedia.org The width and intensity of these peaks could be used to determine the crystallite size and degree of crystalline perfection. SAXS analysis, were it to be performed on nanoparticulate forms of this compound, could reveal information about the particle size distribution and morphology.
Table 2: Illustrative Applications of SAXS/WAXS in Material Characterization
| Material System | Technique | Key Findings | Source(s) |
|---|---|---|---|
| CK2α-Ru₄POM complex | SAXS | Determination of radius of gyration (2.3 nm) | researchgate.net |
| Metal halide perovskite nanoparticles in alumina | WAXS | Anisotropic particle shape (26 nm x 13 nm) | aip.org |
| Fluorinated mesogens | SAXS/WAXS | Identification of layered structures and crystal-to-crystal transitions | nih.gov |
This table provides examples of how SAXS and WAXS are applied to materials, including metal halides and fluorinated compounds, to infer the types of structural information that could be obtained for this compound.
Advanced Theoretical and Computational Investigations of Ruthenium 3+ Trifluoride
Density Functional Theory (DFT) Approaches
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of transition metal compounds, and Ruthenium(3+) trifluoride (RuF₃) is no exception. This computational method allows for the detailed examination of electronic structures and thermochemical properties, providing insights that are often difficult to obtain through experimental means alone.
Quantum Chemical Calculations of Gas-Phase Molecular Geometries and Thermochemical Properties of Ruthenium Fluorides
Quantum chemical calculations, particularly those employing DFT, have been instrumental in determining the gas-phase molecular geometries and thermochemical properties of various ruthenium fluorides, including RuF₃. These calculations provide foundational data for understanding the stability and reactivity of these compounds.
Early studies using mass spectrometry identified gaseous RuF₃ and characterized its thermochemical properties. northeastern.eduaip.org These experimental findings have been complemented and expanded upon by computational models. DFT calculations have been used to determine the molecular geometries and formation enthalpies of a range of binary ruthenium fluorides. samofar.eu For instance, one study estimated the heat of formation for Ruthenium(III) trifluoride to be approximately -91.7 kcal/mol using DFT calculations with the B88-PW91 functional. openmopac.net
High-temperature mass spectrometry has been used to determine the bond dissociation energies of various ruthenium fluoride (B91410) species. northeastern.eduaip.orgaip.org These experimental values serve as important benchmarks for validating the accuracy of computational methods.
Table 1: Experimental Bond Dissociation Energies of Gaseous Ruthenium Fluorides
| Reaction | Bond Dissociation Energy (kJ mol⁻¹) |
|---|---|
| D°(F₃Ru–F) | 361 |
| D°(F₂Ru–F) | 339 |
| D°(FRu–F) | 464 |
| D°(Ru–F) | 402 |
Source: The Journal of Chemical Physics, 1988. northeastern.eduaip.org
Electronic Structure Determination and Analysis of Ruthenium(III) Systems
The electronic structure of Ruthenium(III) systems, which possess a d⁵ electron configuration, is a key determinant of their chemical and physical properties. DFT calculations have proven invaluable in elucidating the complex electronic landscapes of these compounds. acs.orgacs.orgresearchgate.net The accuracy of these calculations can be highly dependent on the choice of the exchange-correlation potential and basis sets, and validating the computational results against experimental data, such as X-ray Absorption Near-Edge Spectroscopy (XANES), is crucial. acs.orgacs.org
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. libretexts.orgwikipedia.org In ruthenium complexes, the HOMO is typically based on the Ru(dπ) orbitals, while the LUMO is often centered on the ligands' π* orbitals. rsc.org Upon excitation, an electron transitions from the HOMO to the LUMO, a process known as a metal-to-ligand charge transfer (MLCT). rsc.org
The nature of the ligands significantly influences the energies of the HOMO and LUMO. For example, π-donating ligands tend to raise the energy of the HOMO, while electron-withdrawing groups on the ligands can stabilize both the HOMO and LUMO. rsc.org In the case of RuF₃, the high electronegativity of the fluoride ligands is expected to have a substantial impact on the energies of the frontier orbitals. DFT calculations can precisely quantify these effects and predict the HOMO-LUMO energy gap, which is a critical parameter for determining the electronic and optical properties of the molecule. dergipark.org.trnih.gov
Ligand Field Theory (LFT) provides a framework for understanding the splitting of d-orbitals in transition metal complexes due to the electrostatic field of the surrounding ligands. libretexts.orglibretexts.org In an octahedral complex like RuF₃, the five d-orbitals split into two sets: the lower-energy t₂g orbitals and the higher-energy e_g orbitals. The energy difference between these sets is known as the ligand field splitting parameter (Δ_o).
DFT can be used to calculate the parameters of LFT, offering a non-empirical approach to understanding the electronic structure. researchgate.netresearchgate.net The magnitude of Δ_o is influenced by the nature of the ligands. Fluoride is generally considered a weak-field ligand, which would suggest a relatively small Δ_o for RuF₃. This, in turn, influences the spin state of the complex.
Ruthenium(III) is a d⁵ system, which can exist in either a low-spin (S = 1/2) or high-spin (S = 5/2) state in an octahedral environment. The preferred spin state is determined by the balance between the ligand field splitting energy (Δ_o) and the spin-pairing energy (P). If Δ_o > P, a low-spin configuration is favored, whereas if Δ_o < P, a high-spin configuration is adopted.
For many Ruthenium(III) complexes, a low-spin state is observed. mmu.ac.ukbohrium.comresearchgate.netnih.gov DFT calculations can be employed to determine the relative energies of the different possible spin states and thus predict the ground state. mmu.ac.uk For instance, calculations on tris(β-ketoiminato)ruthenium(III) complexes correctly predicted a low-spin S = 1/2 ground state. mmu.ac.uk
In polynuclear ruthenium complexes, magnetic interactions between the metal centers can occur. researchgate.net These interactions can be ferromagnetic or antiferromagnetic. Computational studies can elucidate the nature and strength of these magnetic couplings. For example, in fluoride-bridged gadolinium complexes, DFT calculations have supported experimental findings of weak antiferromagnetic coupling. nih.gov Similar approaches can be applied to understand any potential magnetic interactions in condensed phases of RuF₃.
Ligand Field Theory and Splitting Parameter Calculations
Reaction Pathway and Mechanism Simulations
Computational chemistry, particularly DFT-based molecular dynamics simulations, can be used to model chemical reactions and elucidate their mechanisms. d-nb.infospbu.ru This includes investigating the fluorination of ruthenium species to form RuF₃ and other ruthenium fluorides.
Studies have investigated the reaction of ruthenium compounds with fluorinating agents like nitrogen trifluoride (NF₃). pnnl.gov For example, the fluorination of RuO₂ with fluorine can produce a mixture of RuF₄, RuF₅, and RuOF₄. pnnl.gov The reduction of ruthenium(V) fluoride with iodine is a known synthetic route to RuF₃. wikipedia.org
Reaction for the Synthesis of Ruthenium(III) fluoride: 5 RuF₅ + I₂ → 5 RuF₃ + 2 IF₅ wikipedia.org
DFT calculations can model the potential energy surfaces of such reactions, identifying transition states and intermediates to provide a detailed understanding of the reaction mechanism. d-nb.infomdpi.com This can be particularly useful for optimizing reaction conditions and understanding the formation of byproducts. For instance, ruthenium-mediated ¹⁸F-fluorination reactions have been studied and optimized using computational models. acs.org
Oxidative Etching Mechanisms on Ruthenium Surfaces
Theoretical and experimental studies on the etching of ruthenium metal films, a critical process in the semiconductor industry, highlight the significant role of fluoride-containing species. While purely oxidative etching in oxygen-based plasmas aims for the formation of volatile ruthenium tetroxide (RuO₄), the introduction of fluorine-containing gases like carbon tetrafluoride (CF₄) alters the mechanism. aip.orgresearchgate.net
Computational models and surface analysis show that in mixed CF₄/O₂ plasmas, non-volatile ruthenium fluoride compounds, including this compound (RuF₃) and ruthenium tetrafluoride (RuF₄), can form on the ruthenium surface. jkps.or.kr These species are by-products of the chemical reaction between ruthenium and fluorine radicals. jkps.or.kr Unlike the highly volatile RuO₄, these fluoride compounds can act as a passivation layer, inhibiting the desired etching process by reducing the probability of chemical reactions between oxygen radicals and the underlying ruthenium metal. jkps.or.kr
Mitigation strategies for this unwanted passivation during the patterning of fine metal features involve complex cyclical processes. These may include alternating the main etching process with a dedicated oxide removal step or adjusting the plasma chemistry to control the formation of these non-volatile fluoride layers. aip.org
Ligand Dissociation and Photoejection Pathways
The dissociation of ligands from ruthenium centers is a fundamental process in catalysis and photodynamic therapy. In the context of this compound, this involves the breaking of the Ru-F bond. Computational studies using Density Functional Theory (DFT) have been employed to calculate the thermochemical properties and stability of various ruthenium fluorides, including RuF₃. tudelft.nlias.ac.in
These calculations provide data on bond lengths and formation enthalpies, which are crucial for understanding the energy requirements for ligand dissociation. For instance, DFT studies on gaseous RuFₙ clusters show a distinct dip in the average Ru-F bond length at n=3 (RuF₃), suggesting significant structural and electronic changes at this composition. ias.ac.in The stability of the RuF₃ molecule is a key factor in its potential role as a reaction intermediate or a surface passivating agent. jkps.or.krias.ac.in
For more complex ruthenium compounds, particularly photoactive Ru(II) polypyridyl complexes, ligand photoejection is a well-studied phenomenon. acs.org The accepted mechanism involves the absorption of light, leading to a metal-to-ligand charge transfer (MLCT) excited state. acs.orgwikipedia.org This state can then transition to a low-lying, thermally accessible ³d-d excited state, which is dissociative and leads to the expulsion of a ligand. acs.org While not directly studied for the simple inorganic RuF₃, these principles highlight the importance of accessible dissociative electronic states in governing ligand release pathways.
Prediction of Spectroscopic Parameters (e.g., ¹⁹F NMR Chemical Shifts)
The prediction of Nuclear Magnetic Resonance (NMR) parameters through quantum chemical calculations is a powerful tool for structural elucidation. For fluorine-containing compounds, the calculation of ¹⁹F NMR chemical shifts is particularly valuable. nih.govnih.gov However, accurately predicting these shifts for a paramagnetic transition metal compound like this compound presents significant challenges.
Modern computational approaches, primarily based on DFT, can provide reliable predictions, but their accuracy depends heavily on the chosen methodology. nih.govrsc.org Key factors for achieving accuracy include:
Conformational Sampling: For flexible molecules, averaging over a Boltzmann distribution of low-energy conformers is crucial for precise chemical shift prediction.
Basis Sets: The use of large and flexible basis sets, such as aug-cc-pVDZ, is often necessary to correctly describe the electronic environment around the fluorine nucleus. rsc.org
Relativistic Effects: For heavy elements like ruthenium, relativistic effects must be included in the calculation to obtain accurate results.
Solvation Models: Implicit or explicit solvation models are required to simulate the influence of the solvent on the chemical shift.
Machine learning (ML) models, often assisted by quantum mechanics (QM), are also emerging as a high-throughput method for predicting ¹⁹F NMR shifts, particularly for large libraries of compounds. nih.govchemrxiv.org These methods synergize by using QM calculations for compounds that are poorly represented in the ML model's training set. nih.gov
Relativistic Effects in Ruthenium Complex Computations
For heavy transition metals like ruthenium, the inclusion of relativistic effects in quantum chemical computations is not optional but essential for achieving quantitative accuracy. arxiv.org These effects arise because the core electrons in heavy atoms move at speeds that are a significant fraction of the speed of light, altering their mass and, consequently, the orbital energies and shapes. arxiv.org
The primary consequences of relativistic effects in chemistry are:
Scalar Relativistic Effects: These are spin-independent effects that lead to a contraction and stabilization of s and p orbitals and an expansion and destabilization of d and f orbitals. This significantly alters bond lengths, bond energies, and reaction thermodynamics. Methods like the Douglas-Kroll-Hess (DKH) Hamiltonian are commonly used to incorporate these effects. acs.orgacs.org
Spin-Orbit Coupling (SOC): This effect describes the interaction between an electron's spin and its orbital angular momentum, leading to the splitting of energy levels. SOC is critical for understanding the magnetic properties and electronic spectra of ruthenium compounds.
Computational studies on ruthenium fluorides explicitly incorporate these effects. DFT calculations on the thermochemistry of RuF₃ have utilized quasi-relativistic pseudopotentials to account for scalar relativistic effects. tudelft.nl Furthermore, high-level ab initio studies investigating the electronic structure of RuF₃ have employed the second-order DKH Hamiltonian to ensure a reliable description. acs.orgacs.org
Ab Initio and Correlated Wavefunction Methods
Ab initio and correlated wavefunction methods are "first-principles" computational techniques that solve the electronic Schrödinger equation without empirical parameters, offering a high level of theory for studying molecular systems. arxiv.org
Investigation of Electronic, Structural, and Cohesive Properties of Ruthenium Systems
Ab initio methods have been extensively applied to determine the fundamental properties of ruthenium and its compounds. For metallic ruthenium, local-orbital ab initio pseudopotential methods have been used to calculate its electronic, structural, and cohesive properties, including lattice parameters, cohesive energy, and bulk modulus, with results that are in good agreement with experimental data. aps.org Similar high-throughput DFT calculations have been used to predict stable compounds and phase diagrams for a wide range of binary ruthenium alloys. aps.org
For this compound, several computational studies provide direct insight into its properties:
DFT Calculations: The gas-phase molecular geometry and formation enthalpy of RuF₃ have been calculated using the B3LYP functional with relativistic pseudopotentials. tudelft.nl Other DFT studies have investigated the electronic structure of RuFₙ clusters, finding that for RuF₃, there is a notable structural change compared to other stoichiometries. ias.ac.in
Correlated Wavefunction Methods: To assess the electronic nature of RuF₃, multireference character diagnostics have been calculated. These calculations, using methods like Coupled-Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) and Complete Active Space Self-Consistent Field (CASSCF), are crucial for determining whether a single-reference method like standard DFT is adequate. acs.org For RuF₃, the T1 diagnostic from CCSD calculations was found to be 0.033, and the C0² diagnostic from CASSCF was 0.084. acs.org These values help quantify the degree of nondynamic correlation.
Solid-State Properties: DFT calculations on a monolayer of RuF₃ predict that it is metallic, in contrast to the insulating behavior of monolayer RuCl₃ and RuBr₃. sustech.edu.cn
Table 1: Selected Computed Properties of this compound
| Property | Value | Method | Reference |
|---|---|---|---|
| Calculated Heat of Formation (ΔHf) | -91.7 kcal/mol | DFT (B88-PW91/DZVP) | openmopac.net |
| Calculated Dipole Moment | 2.0 Debye | DFT (B88-PW91/DZVP) | openmopac.net |
| Average Ru-F Bond Length (Anionic) | ~1.985 Å | DFT (B3LYP) | ias.ac.in |
| T1 Diagnostic | 0.033 | CCSD/cc-pVTZ-DK | acs.org |
| C0² Diagnostic | 0.084 | CASSCF/cc-pVTZ-DK | acs.org |
| Electronic Nature (Monolayer) | Metallic | DFT | sustech.edu.cn |
Excited State Properties and Nonlinear Optical Response Calculations
The calculation of excited state properties is fundamental to understanding photochemistry, photophysics, and spectroscopy. For ruthenium complexes, time-dependent density functional theory (TD-DFT) is a widely used method to model electronic absorption spectra and the nature of excited states, such as MLCT, ligand-to-ligand charge transfer (LLCT), and d-d states. wikipedia.orgunige.ch In some ruthenium complexes, the energy gap between different spin states (e.g., singlet and triplet) can be very small, leading to interesting magnetic and photophysical behavior. For example, quantum-chemical calculations on the related N≡RuF₃ molecule revealed that the triplet state is only 5 kJ mol⁻¹ higher in energy than the singlet ground state. nih.govresearchgate.net
Nonlinear optical (NLO) properties, which describe how a material's optical properties change under intense light, are also a subject of computational investigation. The first hyperpolarizability (β) and third-order susceptibility (χ⁽³⁾) are key parameters that quantify the second- and third-order NLO response, respectively. Computational methods, including DFT and finite field calculations, are used to predict these properties for various materials. unige.ch While specific NLO calculations for RuF₃ are not prominent in the literature, studies on other ruthenium complexes, such as octopolar alkynylruthenium compounds, and other metal fluorides demonstrate the application of these theoretical tools. rsc.orgacs.orgresearchgate.net These calculations help in the rational design of new materials for applications in optical technologies. rsc.orgrsc.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations serve as a powerful computational microscope for exploring the dynamic behavior of materials at an atomic level. This technique models the time evolution of a system of interacting atoms or molecules by solving their equations of motion. For a compound like this compound, MD simulations could provide invaluable insights into its structural stability, phase transitions, and ion transport properties.
While specific MD simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the methodology has been successfully applied to other metal trifluorides (MF₃), offering a framework for how such investigations would proceed. aps.org For instance, MD simulations have been used to understand the negative thermal expansion observed in compounds like Scandium Trifluoride (ScF₃). aps.org These studies typically involve the development of a force field, a set of empirical potential energy functions and parameters that describe the interactions between the atoms (Ru-F and F-F interactions in this case).
A typical MD simulation for this compound would involve:
Initialization: Defining a simulation box containing a number of Ru³⁺ and F⁻ ions arranged in a crystal lattice, consistent with its known crystal structure.
Force Field: Applying a suitable force field to calculate the forces exerted on each ion by its neighbors. This would include electrostatic (Coulombic) interactions and short-range van der Waals forces.
Integration: Solving Newton's equations of motion numerically to update the positions and velocities of all ions over a series of small time steps.
Analysis: Analyzing the resulting trajectories to compute macroscopic properties such as radial distribution functions, diffusion coefficients, and vibrational spectra, which reveal the dynamic behavior of the compound under different temperature and pressure conditions.
Density functional theory (DFT) and MD simulations have been instrumental in showing that the driving force for lattice instability in many metal trifluorides is of dipolar origin. aps.org These computational methods have also been used to explore the electronic structure and properties of various ruthenium halide complexes, providing a foundation for the development of new materials. iosrjournals.orgscientificarchives.com
The table below illustrates the kind of data that could be generated from hypothetical MD simulations of this compound, based on studies of analogous materials.
| Simulation Parameter | Potential Research Finding | Implication for this compound |
| Lattice Dynamics | Analysis of phonon dispersion curves. | Understanding of structural stability and vibrational modes. |
| Thermal Expansion | Calculation of the coefficient of thermal expansion over a range of temperatures. | Prediction of dimensional changes upon heating or cooling. |
| Phase Transitions | Simulation of structural changes at high pressures or temperatures. | Identification of potential polymorphic transformations. |
| Ion Diffusion | Calculation of the mean squared displacement of fluoride ions at elevated temperatures. | Insight into ionic conductivity for potential applications in solid-state batteries. |
This table is illustrative and based on the application of MD simulations to similar metal fluorides; specific data for this compound is not available in the cited literature.
Future Directions and Interdisciplinary Research Frontiers
Novel Synthetic Approaches for Controlled Synthesis of Ruthenium(3+) Trifluoride
The traditional synthesis of this compound, often involving the reduction of higher-valent ruthenium fluorides like Ruthenium(V) fluoride (B91410) with agents such as iodine, provides a baseline for obtaining the compound. However, future advancements will hinge on the development of more sophisticated synthetic methodologies that offer precise control over the material's properties, such as particle size, morphology, and defect concentration.
Organometallic Precursor Routes: The use of organometallic ruthenium precursors presents a promising avenue for the low-temperature synthesis of RuF3. academie-sciences.frethernet.edu.et By carefully designing ligands and controlling reaction conditions, it may be possible to achieve kinetic control over the crystallization process, leading to the formation of metastable phases or nanostructured materials with enhanced reactivity. For instance, the decomposition of a suitably designed ruthenium-fluoro-organometallic complex could yield highly pure RuF3 nanoparticles.
Mechanochemical Synthesis: A solvent-free and environmentally benign approach gaining traction is mechanochemical synthesis. nih.govrsc.orgchimicatechnoacta.runih.gov This technique, which uses mechanical force to induce chemical reactions, could enable the direct synthesis of RuF3 from solid-state precursors at room temperature. nih.govrsc.orgchimicatechnoacta.runih.gov The high-energy ball milling of a mixture of a ruthenium source (e.g., Ruthenium(III) chloride) and a solid fluorinating agent could produce nanocrystalline RuF3 with a high surface area, a desirable attribute for catalytic applications. chimicatechnoacta.ru
Fluorination of Ruthenium Precursors: Exploring alternative fluorinating agents and reaction pathways is crucial. The synthesis of ruthenium fluorides and oxide fluorides has been attempted using various fluorinating agents like fluorine, chlorine trifluoride, and krypton difluoride. Future research could explore milder and more selective fluorinating agents to gain better control over the oxidation state of ruthenium and the stoichiometry of the final product.
In Situ Characterization Techniques for Dynamic Processes Involving this compound
Understanding the formation and transformation of this compound during synthesis or under reaction conditions requires advanced in situ and operando characterization techniques. These methods provide real-time insights into the dynamic processes, which is essential for optimizing synthetic protocols and elucidating reaction mechanisms. wikipedia.orgmdpi.comresearchgate.netresearchgate.netnumberanalytics.com
Operando Spectroscopy: Techniques such as operando Raman, Infrared (IR), and X-ray Absorption Spectroscopy (XAS) can be invaluable. wikipedia.orgresearchgate.netnumberanalytics.com For instance, by setting up a reaction cell that allows for simultaneous synthesis and spectroscopic analysis, researchers can monitor the evolution of vibrational modes or the changes in the local coordination environment and oxidation state of ruthenium as the reaction progresses. wikipedia.orgmt.com This information is critical for identifying reaction intermediates and understanding the kinetics of RuF3 formation. wikipedia.org
In Situ Microscopy: High-resolution transmission electron microscopy (TEM) and scanning tunneling microscopy (STM) performed under reaction conditions can provide atomic-scale visualization of crystal growth, phase transformations, and surface restructuring. mdpi.com For example, in situ TEM could be used to observe the nucleation and growth of RuF3 nanoparticles during a solution-phase synthesis, providing direct evidence of the growth mechanism.
In Situ X-ray Diffraction (XRD): To study the structural evolution of RuF3 during its synthesis or in a catalytic process, in situ XRD is a powerful tool. researchgate.net By monitoring the changes in the diffraction pattern in real-time, one can identify the formation of crystalline phases, track phase transitions, and determine the kinetics of these processes.
Advanced Computational Modeling for Complex Ruthenium Fluoride Systems
Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting and understanding the properties of materials at the atomic level. aps.orgresearchgate.netnist.govescholarship.org For complex systems like ruthenium fluorides, advanced computational approaches can provide insights that are difficult to obtain experimentally.
Predictive Modeling of Properties: DFT calculations can be employed to predict the electronic, magnetic, and structural properties of different polymorphs of RuF3. aps.org This includes determining the band structure, density of states, and magnetic ordering, which are crucial for identifying potential applications in electronics and spintronics. sciengine.comresearchgate.net Theoretical studies have been conducted on the electronic and structural properties of ruthenium in various coordination environments, and these methodologies can be extended to systematically study RuF3. aps.org
Reaction Pathway and Mechanism Elucidation: Computational modeling can be used to investigate the thermodynamics and kinetics of different synthetic routes to RuF3. By calculating the energies of reactants, intermediates, and products, researchers can identify the most energetically favorable reaction pathways. sciengine.comwisc.edu Furthermore, transition state theory can be used to calculate reaction barriers, providing insights into the kinetics of the synthesis.
High-Throughput Screening: The combination of computational modeling with machine learning techniques opens up the possibility of high-throughput screening of potential new ruthenium fluoride compositions and structures with desired properties. researchgate.net By creating large databases of calculated properties, machine learning models can be trained to predict the properties of new, unstudied compounds, accelerating the discovery of novel materials. researchgate.net
Exploration of New Application Domains Based on Unique Electronic and Structural Properties of this compound
The unique combination of a trivalent ruthenium center and fluoride ligands in RuF3 suggests a range of potential applications that are yet to be fully explored.
Catalysis: Ruthenium compounds are well-known for their catalytic activity in a variety of organic transformations. RuF3, with its Lewis acidic ruthenium centers and basic fluoride ions, could serve as a robust heterogeneous catalyst or catalyst support. lu.sescirp.org Its insolubility makes it particularly attractive for applications where catalyst recovery and reuse are important. Potential catalytic applications include oxidation reactions, hydrogenations, and carbon-carbon bond-forming reactions. researchgate.net
Electrocatalysis: There is growing interest in using ruthenium-based materials as electrocatalysts for important energy conversion reactions, such as the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER). researchgate.netfrontiersin.orgnih.govmdpi.com The electronic structure of RuF3 could be favorable for facilitating electron transfer processes at the electrode-electrolyte interface. Research into the electrocatalytic properties of RuF3 could lead to the development of more efficient and durable electrodes for water splitting and other electrochemical devices. frontiersin.orgmdpi.com
Energy Storage: The search for new electrode materials for advanced battery technologies is a major research focus. Ruthenium-based materials have been investigated for their potential in energy storage applications. mdpi.com The layered structure and the redox activity of the ruthenium ions in RuF3 make it a candidate for investigation as a cathode material in lithium-ion or other next-generation batteries.
Sensors: The surface reactivity of RuF3 could be exploited for the development of chemical sensors. google.com The adsorption of specific molecules onto the surface of RuF3 could lead to measurable changes in its electrical or optical properties, forming the basis of a sensing device. google.com
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing ruthenium(3+) trifluoride, and how do reaction conditions influence purity and yield?
- This compound (RuF₃) is typically synthesized via direct fluorination of ruthenium metal or its oxides using fluorine gas (F₂) or nitrogen trifluoride (NF₃) under controlled temperatures (200–400°C) . For example, NF₃ effectively converts ruthenium oxides to volatile fluorides, but reaction kinetics vary with precursor composition and gas flow rates. Characterization via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) is critical to confirm phase purity and thermal stability .
Q. What analytical techniques are most effective for characterizing the structural and electronic properties of this compound?
- XRD is essential for determining crystal structure, while Raman spectroscopy identifies vibrational modes linked to Ru-F bonding . Electron paramagnetic resonance (EPR) can probe the oxidation state of Ru³⁺, and X-ray photoelectron spectroscopy (XPS) validates surface composition. For thermal stability, TGA coupled with differential scanning calorimetry (DSC) reveals decomposition pathways .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- RuF₃ is hygroscopic and reacts violently with water, releasing toxic HF. Use inert-atmosphere gloveboxes for manipulation, and store in sealed containers under dry argon. Personal protective equipment (PPE), including HF-resistant gloves and face shields, is mandatory. Emergency neutralization kits with calcium gluconate gel should be accessible .
Advanced Research Questions
Q. How do structural discrepancies between this compound and related fluorides (e.g., RuF₄, RuF₅) impact their reactivity in catalytic applications?
- RuF₃ adopts a distorted octahedral geometry, whereas RuF₅ exhibits trigonal bipyramidal coordination. These structural differences alter Lewis acidity and redox potentials, influencing catalytic performance in fluorination reactions. Comparative studies using in situ Fourier-transform infrared (FTIR) spectroscopy under reactive gas flows can elucidate mechanistic variations .
Q. What experimental strategies resolve contradictions in reported thermal decomposition pathways of this compound?
- Conflicting TGA data (e.g., decomposition at 300°C vs. 350°C) may arise from impurities or atmospheric moisture. Replicate experiments under strictly anhydrous conditions using high-purity NF₃ as the fluorinating agent. Pair mass spectrometry (MS) with TGA to identify gaseous decomposition products (e.g., RuF₄, F₂) and refine phase diagrams .
Q. How can computational modeling complement experimental data in predicting the electronic structure of this compound?
- Density functional theory (DFT) calculations using hybrid functionals (e.g., B3LYP) can simulate band structures and magnetic properties. Compare computed XRD patterns and vibrational spectra with experimental data to validate models. This approach aids in designing doped RuF₃ systems for enhanced conductivity .
Methodological Guidance
Q. Designing a research question on this compound: How to balance specificity and feasibility?
- Narrow the scope to address gaps, such as, “How does fluorine partial pressure during synthesis affect the defect density of RuF₃ crystals?” Use iterative refinement: Start with literature surveys (e.g., PubMed, Scopus), prioritize unanswered questions, and validate feasibility through pilot experiments .
Q. What interdisciplinary approaches enhance this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
